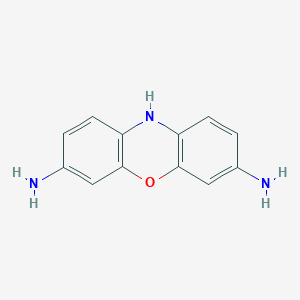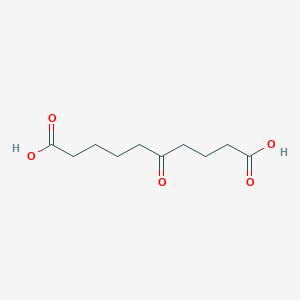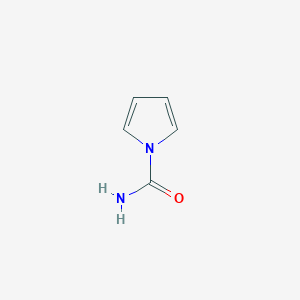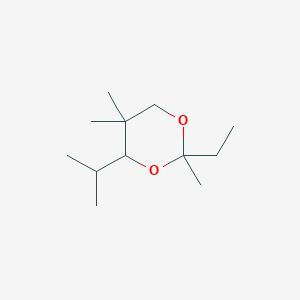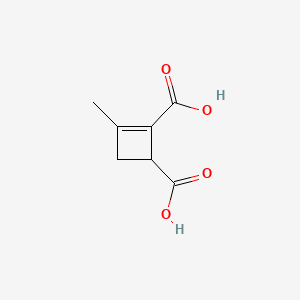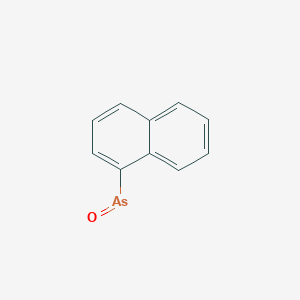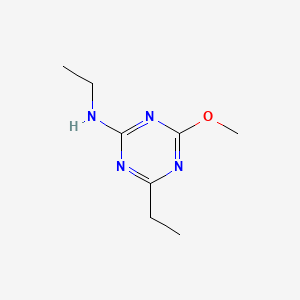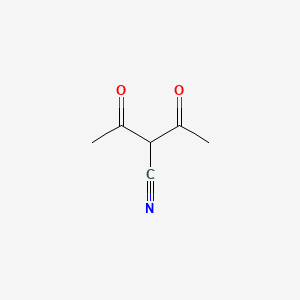![molecular formula C12H4O3 B14739631 Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione CAS No. 6053-76-5](/img/structure/B14739631.png)
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione is a complex organic compound characterized by its unique polycyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione typically involves multicomponent reactions. One common method is the electrochemical synthesis through the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes. This reaction is carried out in an undivided cell in the presence of sodium bromide as a supporting electrolyte . The reaction conditions are mild, often conducted at ambient temperature and pressure, making it an efficient and environmentally friendly process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and electrochemical synthesis can be scaled up for industrial applications. The use of electrogenerated bases and catalysts such as rare earth perfluorooctanoates and tetrabutylammonium bromide can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the pyran ring, can lead to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have distinct chemical and physical properties .
科学研究应用
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases
Industry: The compound’s unique structure makes it valuable in the development of advanced materials and catalysts for industrial processes
作用机制
The mechanism of action of Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, inhibit specific proteins, and interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
相似化合物的比较
Cyclopentane-1,3-dione: A simpler analog with fewer fused rings.
Pyran-1,3-dione: Another related compound with a different ring structure.
Cyclopenta[b]pyran derivatives: Compounds with similar fused ring systems but varying substituents.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in scientific research and industrial applications .
属性
CAS 编号 |
6053-76-5 |
|---|---|
分子式 |
C12H4O3 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
8-oxatetracyclo[8.2.1.04,12.06,11]trideca-1,3,5,10(13),11-pentaene-7,9-dione |
InChI |
InChI=1S/C12H4O3/c13-11-7-3-5-1-2-6-4-8(12(14)15-11)10(7)9(5)6/h1-4H |
InChI 键 |
GHOUWZXQZNGBHE-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C3C4=C2C(=C1)C=C4C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


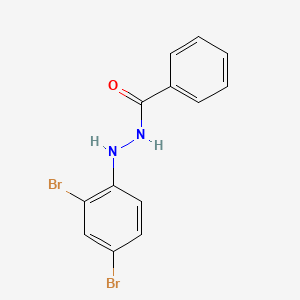
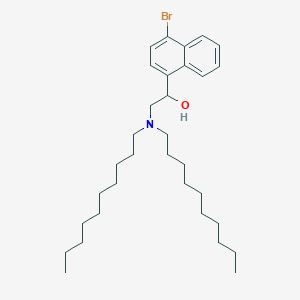
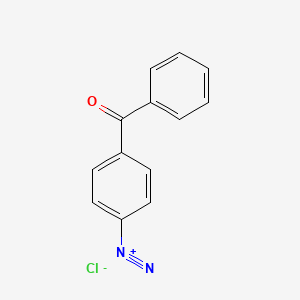

![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)
